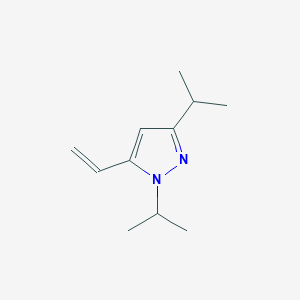

1,3-Diisopropyl-5-vinyl-1H-pyrazole

Description

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5-ethenyl-1,3-di(propan-2-yl)pyrazole |

InChI |

InChI=1S/C11H18N2/c1-6-10-7-11(8(2)3)12-13(10)9(4)5/h6-9H,1H2,2-5H3 |

InChI Key |

QSAVNHRXGUBKRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C=C)C(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Reactivity of the Vinyl Group in 1,3-Diisopropyl-5-vinyl-1H-pyrazole Derivatives

The vinyl group attached to the C-5 position of the pyrazole (B372694) ring is a key site for various addition and cycloaddition reactions. nih.gov Its reactivity is influenced by both the electronic properties of the pyrazole ring and the nature of the substituents on the vinyl group itself.

Cycloaddition Reactions (e.g., Diels-Alder)

Vinylpyrazoles, including derivatives of this compound, can participate as dienophiles in Diels-Alder reactions. nih.gov These [4+2] cycloaddition reactions are a powerful tool for the construction of six-membered rings. The reaction involves the interaction of the π-electrons of the vinyl group with a conjugated diene.

In a related reaction, 1-vinylpyrazoles have been shown to react with tetracyanoethylene (B109619) in a [2+2] cycloaddition to form 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. nih.gov This reaction proceeds through a π-π complex intermediate. nih.gov The reaction conditions for this cycloaddition are dependent on the substituents on the pyrazole ring. nih.gov

The stereochemistry of the Diels-Alder reaction is highly specific, with the relative configuration of the substituents on the dienophile being retained in the product. masterorganicchemistry.comlibretexts.org For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, while a trans-dienophile will result in a trans arrangement. masterorganicchemistry.comlibretexts.org

The substituents on the pyrazole ring and the vinyl group can exert significant electronic and steric effects on the outcome of cycloaddition reactions. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. libretexts.orglibretexts.org Conversely, steric hindrance at the reaction sites can inhibit or even prevent the reaction from occurring. libretexts.orglibretexts.org The regioselectivity of the cycloaddition, which determines the orientation of the adduct, is also influenced by the electronic nature of the substituents on both the diene and the dienophile. whiterose.ac.uk

In the context of this compound, the isopropyl groups at the 1 and 3 positions of the pyrazole ring can influence the conformational preference of the vinyl group, which in turn can affect its reactivity and the stereochemical outcome of the cycloaddition. nih.gov

Radical Addition Reactions (e.g., Thiol Additions to Vinylpyrazoles)

The vinyl group of vinylpyrazoles is susceptible to radical addition reactions. chemicalbook.com A notable example is the addition of thiols (thiylation). mdpi.com These reactions can proceed through either an ionic or a free radical mechanism, leading to the formation of α- or β-addition products, respectively. mdpi.com The radical addition, often initiated by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN), typically yields the more stable β-addition product (anti-Markovnikov addition). mdpi.comwikipedia.org The ease of this radical addition is dependent on the reactants and the reaction conditions. mdpi.com For instance, methyl-substituted 1-vinylpyrazoles react more readily than unsubstituted 1-vinylpyrazole, and increasing the temperature can reduce the reaction time. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1-Vinylpyrazole | Alkanethiol | 80°C, AIBN (1%) | 1-(Pyrazolyl-1)-2-(alkylthio)ethane (β-addition) | 80-85% |

| Methyl-substituted 1-vinylpyrazoles | Alkanethiol | 80°C, AIBN (1%) | Corresponding β-addition product | - |

This table illustrates the general conditions and outcomes for the radical addition of thiols to vinylpyrazoles.

Carbene Addition Reactions (e.g., Dichlorocyclopropanation of Vinylpyrazoles)

Vinylpyrazoles can undergo carbene addition reactions to form cyclopropane (B1198618) derivatives. For example, the reaction of 1-alkyl-5-chloro-3-vinyl-1H-pyrazoles with dichlorocarbene (B158193) (:CCl₂) leads to the formation of 1-alkyl-5-chloro-3-(2,2-dichlorocyclopropyl)-1H-pyrazoles. nih.gov The generation of dichlorocarbene under neutral conditions, such as the thermal decomposition of sodium trichloroacetate (B1195264) in the presence of a phase-transfer catalyst, has been found to be effective for this transformation, affording the products in good yields. nih.gov

Reactivity of the Pyrazole Ring and Substituents

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which imparts it with specific reactivity patterns. chemicalbook.com The presence of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position has a higher electron density, making it susceptible to electrophilic attack. chemicalbook.comguidechem.com

The pyrazole ring is generally resistant to oxidation and reduction, although substituents on the ring can be modified. chemicalbook.comguidechem.com The N1 nitrogen is pyrrole-like and not particularly reactive, but it can be deprotonated by a strong base to form an anion. chemicalbook.comguidechem.com The N2 nitrogen is pyridine-like and is responsible for the basic properties of the molecule. nih.gov

Electrophilic Aromatic Substitution Patterns on Substituted Pyrazoles

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is highly dependent on the nature and position of substituents on the ring, as well as the reaction conditions. Generally, the C4 position of the pyrazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.govrrbdavc.orgresearchgate.net This is because the intermediates formed by attack at C3 and C5 are highly unstable due to the positive charge on the azomethine nitrogen. rrbdavc.org

In neutral or alkaline media, electrophilic substitution readily occurs. However, under acidic conditions, the pyrazole nitrogen can be protonated, forming a pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack, making the reaction more difficult. rrbdavc.orgyoutube.com

The presence of substituents on the pyrazole ring significantly influences the outcome of electrophilic substitution. Electron-donating groups enhance the nucleophilicity of the ring and generally direct incoming electrophiles to the C4 position. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles. nih.gov For instance, the presence of a nitro group at C4 directs incoming aryl groups to the C5 position in transition-metal-catalyzed arylations. acs.org The nature of the substituent can also impact the basicity of the pyrazole ring, with electron-donating groups at C3 increasing basicity. nih.gov

Common electrophilic aromatic substitution reactions for pyrazoles include:

Halogenation: Bromination of pyrazole derivatives typically results in 4-bromo substitution. youtube.com

Nitration: This reaction also favors the C4 position. rrbdavc.orgyoutube.com

Sulfonation: Similar to nitration, sulfonation occurs at the C4 position. youtube.com

| Reaction | Reagents | Position of Substitution |

| Bromination | Br₂ | C4 |

| Nitration | conc. HNO₃, H₂SO₄ | C4 |

| Sulfonation | SO₃, H₂SO₄ | C4 |

Nucleophilic Attack and Ring Opening Reactions in Pyrazole Systems

While the pyrazole ring is generally electron-rich, the C3 and C5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.net This makes them susceptible to nucleophilic attack, particularly when strong electron-withdrawing groups are present on the ring. nih.govresearchgate.net

The amphoteric nature of pyrazoles, capable of both protonation and deprotonation, plays a crucial role in their reactivity towards nucleophiles. nih.govnih.gov In basic media, deprotonation of the N1-H increases the electron density of the ring system, enhancing its nucleophilicity. nih.gov

Under certain conditions, nucleophilic attack can lead to ring-opening reactions. For example, the reaction of pyrimidine (B1678525) with hydrazine (B178648) proceeds through a nucleophilic addition followed by ring opening and subsequent ring closure to form a pyrazole ring, a sequence known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. rrbdavc.org Theoretical studies on the reactivity of pyrazaboles with nitrogen nucleophiles like amines and other pyrazoles have also explored the possibility of ring opening, with SN2-type reactions being more favorable than SN1. scholaris.ca

Transition-Metal-Catalyzed Functionalization of the Pyrazole Nucleusrsc.orgresearchgate.netnih.gov

Transition-metal-catalyzed reactions have emerged as powerful tools for the functionalization of the pyrazole nucleus, offering direct routes to a wide array of substituted pyrazoles without the need for pre-functionalized starting materials. rsc.orgnih.gov These methods often rely on the directing ability of the pyrazole's nitrogen atoms. researchgate.net

C-H Activation Studies and Regioselectivityresearchgate.net

Direct C-H activation has become a significant strategy for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. rsc.orgnih.gov The regioselectivity of these reactions is a key aspect, with different positions on the pyrazole ring being targeted based on the catalyst system and directing groups.

The C5-H bond of the pyrazole ring is the most acidic, making it a common site for C-H activation. nih.govresearchgate.net The Lewis basic N2 nitrogen atom of the pyrazole ring often acts as a directing group, facilitating C-H functionalization at specific positions. researchgate.net For instance, palladium-catalyzed C-H arylation of SEM-protected pyrazoles shows a reactivity order of C-5 > C-4 >> C-3. nih.gov To overcome the low reactivity of the C3 position, a "SEM switch" strategy has been developed, which involves transposing the SEM-protecting group from one nitrogen to the other, thereby transforming the unreactive C3 position into a reactive C5 position. nih.gov

Recent studies have also demonstrated regioselective direct arylation at the β-position (C4) of pyrazoles, even when the α-position (C5) is unsubstituted, by using a ligand-free palladium catalyst in a protic solvent. researchgate.net Furthermore, a transition-metal-free protocol using a potassium-stabilized deprotonated pyrazole has been developed for C-C cross-coupling reactions via a radical pathway. acs.org

| Catalyst System | Position(s) Functionalized | Key Findings |

| Palladium-pivalate | C5, C4 | Reactivity order: C-5 > C-4 >> C-3. nih.gov |

| Ligand-free Palladium | C4 (β-position) | Achieved regioselective β-arylation even with a free α-position. researchgate.net |

| Rhodium(III) | Dual C-H functionalization | Enables synthesis of polyfunctionalized furans. researchgate.net |

| Potassium-stabilized pyrazole | C-H of arenes/heteroarenes | Transition-metal-free C-C cross-coupling. acs.org |

Formation of Dinuclear Metal Complexes with Vinylpyrazole Bridgesrsc.org

The pyrazole moiety, particularly after deprotonation to the pyrazolate anion, is an excellent bridging ligand for the formation of dinuclear and polynuclear metal complexes. nih.gov The vinyl group at the C5 position of this compound provides an additional coordination site, allowing for the formation of bridged complexes with interesting structural and electronic properties.

Dinuclear copper(II) complexes with simple pyrazolate bridges have been synthesized and characterized, exhibiting antiferromagnetic exchange between the metal centers. rsc.org The formation of such dinuclear species can lead to unique properties and functions compared to their mononuclear counterparts, with applications in areas like optoelectronics and catalysis. rsc.org While specific examples of dinuclear complexes with this compound as a bridging ligand were not found in the search results, the fundamental principles of pyrazolate bridging chemistry strongly support the feasibility of their formation. nih.govrsc.org

Polymerization Science and Macromolecular Engineering of 1,3 Diisopropyl 5 Vinyl 1h Pyrazole Derivatives

Free-Radical Polymerization of Vinylpyrazoles

Free-radical polymerization is a fundamental process for converting vinyl monomers into high-molecular-weight polymers. The polymerization of vinylpyrazoles, including 1,3-diisopropyl-5-vinyl-1H-pyrazole, is influenced by several factors that dictate the reaction kinetics and the final properties of the resulting polymer.

Kinetic Studies and Polymerization Mechanisms

The free-radical polymerization of vinylpyrazoles typically proceeds through the established mechanism of initiation, propagation, and termination. Studies on analogous vinylpyrazole monomers, such as 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole, have provided insights into the kinetic behavior that can be extrapolated to this compound.

Research has shown that the rate of polymerization for these monomers is proportional to the initiator concentration to the power of 0.5, which is characteristic of a bimolecular termination mechanism in free-radical polymerization. mdpi.com At low monomer concentrations (typically ≤3 M), the reaction kinetics follow a first-order dependence on the monomer concentration. However, at higher initial monomer concentrations, the reaction order with respect to the monomer can be lower than one. mdpi.com

Table 1: Kinetic Parameters for the Free-Radical Polymerization of Substituted Vinylpyrazoles (Illustrative)

| Monomer | Initiator | Reaction Order (Initiator) | Reaction Order (Monomer) | Relative Polymerization Rate |

|---|---|---|---|---|

| 3-Methyl-1-vinylpyrazole | AIBN | 0.5 | 1 (at ≤3M) | Lower |

| 5-Methyl-1-vinylpyrazole | AIBN | 0.5 | <1 (at >3M) | Higher |

| This compound | AIBN (presumed) | ~0.5 (expected) | Dependent on concentration (expected) | Data not available |

Data for this compound is hypothetical and based on trends observed for similar compounds.

Influence of Steric and Electronic Factors on Monomer Reactivity in Polymerization

The reactivity of vinyl monomers in free-radical polymerization is significantly influenced by both steric and electronic factors. For this compound, the bulky isopropyl groups at the 1 and 3 positions of the pyrazole (B372694) ring are expected to exert a considerable steric effect.

Steric Factors: The large isopropyl groups can hinder the approach of the propagating radical to the vinyl group of the monomer, potentially reducing the rate of propagation. This steric hindrance can also affect the tacticity of the resulting polymer chain. Generally, increasing substitution on the vinyl group or on the ring system of vinyl monomers leads to a decrease in the rate and extent of polymerization. mdpi.com

Electronic Factors: The pyrazole ring is an electron-rich heterocyclic system. The electronic nature of the pyrazole ring can influence the reactivity of the vinyl group. The substituents on the pyrazole ring can modulate the electron density of the vinyl double bond, thereby affecting its susceptibility to radical attack. While detailed electronic calculations for this compound are not available, it is known that substituents on the pyrazole ring affect the conformation of the vinyl group, which in turn can influence reactivity. mdpi.com

Copolymerization with Other Monomers

Copolymerization is a versatile technique used to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization of this compound with other vinyl monomers can lead to the development of new materials with a wide range of properties.

Synthesis and Characterization of Vinylpyrazole Copolymers

Copolymers of vinylpyrazoles have been synthesized via radical polymerization with various comonomers, such as vinyl chloride and methyl methacrylate. These copolymerizations are typically initiated by conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting copolymers can be characterized by a variety of techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomer units.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.

Differential Scanning Calorimetry (DSC): To study the thermal properties, such as the glass transition temperature (Tg).

Reactivity Ratios and Microstructure Analysis of Copolymers

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical ending in one monomer unit towards the same and the other monomer. These ratios determine the distribution of monomer units along the copolymer chain, which in turn dictates the copolymer's microstructure (e.g., random, alternating, blocky).

For the copolymerization of N-vinylpyrazole (M1) with other monomers (M2), reactivity ratios have been determined, providing insights into the copolymerization behavior. For instance, in the copolymerization of N-vinylpyrazole with vinyl chloride, the reactivity ratios would indicate a tendency towards the formation of a random or alternating copolymer. The microstructure of such copolymers can be further analyzed by examining the diad and triad sequences from NMR data.

Table 2: Illustrative Reactivity Ratios for the Copolymerization of N-Vinylpyrazole (M1) with a Comonomer (M2)

| Comonomer (M2) | r1 (N-Vinylpyrazole) | r2 (Comonomer) | r1 * r2 | Copolymer Type |

|---|---|---|---|---|

| Vinyl Chloride | Data not specified | Data not specified | Data not specified | Likely Random |

| Methyl Methacrylate | Data not specified | Data not specified | Data not specified | Likely Random |

Specific reactivity ratios for this compound are not available in the literature. The table illustrates the type of data obtained from such studies.

Development of Advanced Polymeric Materials from Vinylpyrazoles

Polymers and copolymers derived from vinylpyrazoles are of interest for the development of advanced materials due to the unique properties imparted by the pyrazole moiety. The pyrazole ring can provide thermal stability, and its nitrogen atoms can act as coordination sites for metal ions, opening up possibilities for applications in catalysis and materials science. researchgate.net

Potential areas for the development of advanced materials from vinylpyrazole-based polymers include:

Proton-Conducting Membranes: Copolymers of N-vinylpyrazole have been investigated for their potential use in proton-conducting films and hybrid organic-inorganic composites for applications in fuel cells.

Biomedical Applications: The pyrazole nucleus is a common scaffold in medicinal chemistry. Polymers containing pyrazole units could be explored for drug delivery systems or as biocompatible materials. nih.gov

Coordination Polymers and Catalysis: The ability of the pyrazole nitrogen atoms to coordinate with metal ions makes these polymers candidates for the development of novel catalysts and functional materials.

While the specific applications of polymers derived from this compound are yet to be extensively explored, the foundational knowledge of vinylpyrazole polymerization provides a strong basis for future research and development in this area.

Hybrid Organic-Inorganic Composites Utilizing Vinylpyrazole Polymers

Hybrid organic-inorganic composites are materials that integrate organic polymers and inorganic components at the molecular or nanometer scale, often exhibiting properties superior to the individual constituents. Polymers derived from this compound are promising candidates for the organic phase in such composites due to the unique characteristics of the pyrazole moiety.

The formation of these hybrid materials can be achieved through various methods, including the sol-gel process, where inorganic precursors like tetraethylorthosilicate (TEOS) are hydrolyzed and condensed in the presence of the vinylpyrazole polymer. Copolymers of N-vinylpyrazole with other monomers have been successfully incorporated into hybrid organic-inorganic composites using sol-gel synthesis with TEOS, demonstrating the viability of this approach for pyrazole-containing polymers researchgate.net. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions from inorganic precursors, which facilitates a strong interface and homogeneous dispersion of the inorganic phase within the polymer matrix.

Furthermore, these composites can be structured as interpenetrating networks, where the organic and inorganic networks are physically entangled without covalent bonds, or as materials where the two phases are covalently linked csic.es. The incorporation of inorganic nanoparticles, such as bioactive glass or silica, into a polymer matrix can enhance properties like thermal stability and mechanical strength nih.gov. For polymers of this compound, the bulky isopropyl groups would influence the polymer's interaction with the inorganic network, potentially creating unique microstructures and affecting the final material properties. These materials can be produced through methods like gamma irradiation of precursors, resulting in homogeneous, transparent, and flexible solids composed of inorganic clusters interconnected by polymer structures researchgate.net.

A summary of potential synthesis strategies for creating hybrid composites with vinylpyrazole polymers is presented below.

| Synthesis Method | Inorganic Precursor Example | Polymer Role | Potential Composite Structure |

| Sol-Gel Process | Tetraethylorthosilicate (TEOS) | Organic matrix, coordinating agent | Covalently linked or interpenetrating polymer-silica network |

| In-situ Nanoparticle Formation | Zirconium Propoxide | Template and stabilizer for nanoparticle growth | Nanoparticles dispersed in a polymer matrix |

| Gamma Irradiation | TEOS, Zirconium Propoxide | Cross-linkable organic phase | Interconnected inorganic clusters and polymer networks |

| Blending | Pre-synthesized Bioactive Glass Nanoparticles | Continuous organic phase | Nanocomposite with enhanced bioactivity |

Self-assembly and Supramolecular Architectures from Pyrazole-Containing Polymers

The self-assembly of polymers into ordered supramolecular structures is dictated by non-covalent interactions such as hydrogen bonding and π–π stacking. Pyrazole-containing polymers are particularly adept at forming such architectures due to the aromatic nature and hydrogen-bonding capabilities of the pyrazole ring nih.govrwth-aachen.de.

Research has shown that functional monomers decorated with pyrazole groups can undergo π–π stacking, which guides the formation of supramolecular bonds during and after polymerization. This process, known as polymerization-induced self-assembly, can lead to the formation of complex, anisotropic microgel morphologies like raspberry-like or dumbbell-like structures nih.govrwth-aachen.de. The final morphology is highly dependent on the concentration and structure of the pyrazole-modified monomer nih.gov.

In the case of poly(this compound), the supramolecular assembly would be significantly influenced by the substituents on the pyrazole ring. While the pyrazole ring itself provides a platform for π–π stacking, the bulky 1,3-diisopropyl groups would introduce considerable steric hindrance. This steric effect would likely alter the geometry of the π–π stacking, potentially leading to looser, more disordered packing compared to polymers from less-substituted pyrazoles. However, these interactions, combined with van der Waals forces from the alkyl groups, could still drive the formation of unique, ordered structures in solution or the solid state. The dynamic and reversible nature of these non-covalent bonds makes such supramolecular polymers highly responsive to environmental stimuli like solvent or temperature changes acs.org.

The table below outlines the key interactions and their expected influence on the supramolecular structures of pyrazole-containing polymers.

| Intermolecular Force | Involved Moiety | Role in Self-Assembly | Influence of 1,3-Diisopropyl Groups |

| π–π Stacking | Pyrazole Ring | Drives the formation of ordered stacks and anisotropic structures nih.govrwth-aachen.de. | Steric hindrance may weaken or alter the geometry of stacking. |

| Hydrogen Bonding | Pyrazole Nitrogen Atoms (if N-H is present) | Forms directional links between polymer chains, creating networks mdpi.comresearchgate.net. | N/A (N1 position is substituted). |

| Van der Waals Forces | Isopropyl Groups | Contribute to overall cohesion and packing efficiency. | May promote aggregation through hydrophobic interactions. |

| Dipole-Dipole Interactions | Pyrazole Ring | Influence the orientation and alignment of polymer chains. | May be sterically shielded by the isopropyl groups. |

Potential Engineering Applications in Materials Science

The unique combination of a polymerizable vinyl group and a functional pyrazole ring makes poly(this compound) a promising material for various advanced engineering applications.

Optoelectronic Materials

Polymers containing aromatic and heterocyclic rings are widely explored for optoelectronic applications due to their tunable electronic properties. The pyrazole ring in poly(this compound) is an electron-rich system that can participate in charge transport. By modifying the polymer backbone or creating copolymers, the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) mdpi.comresearchgate.net.

Studies on other pyrazole-containing polymers have shown that they can be transparent in the visible spectrum and possess good thermal stability, which are desirable properties for optical materials researchgate.net. The bulky isopropyl groups on poly(this compound) could enhance the solubility of the polymer in common organic solvents. This improved processability is a significant advantage for fabricating thin, uniform films required for electronic devices using techniques like spin coating.

Sensor Technologies

The nitrogen atoms within the pyrazole ring possess lone pairs of electrons, making them effective binding sites for metal ions and protons. This characteristic can be harnessed for chemical sensor applications. When a polymer of this compound is exposed to a target analyte, the coordination or binding event can induce a measurable change in the material's physical or electronic properties, such as its fluorescence, color, or electrical conductivity.

For instance, amphiphilic copolymers based on poly(vinyl alcohol) have been developed for optical sensor applications, demonstrating how polymer modification can create sensitive materials mdpi.com. Similarly, thin films of pyrazole-based polymers could be integrated into electronic devices to detect specific chemicals. The selectivity and sensitivity of the sensor could be tailored by further chemical modification of the pyrazole ring or the polymer backbone.

Energy Storage Systems

Polymers play a critical role in energy storage devices, serving as electrolytes, binders, or electrode materials in batteries and supercapacitors. The pyrazole groups in poly(this compound) could be beneficial in these applications. The polar nature of the pyrazole ring may facilitate ion transport, making the polymer a candidate for use as a solid polymer electrolyte, which offers safety advantages over liquid electrolytes.

Furthermore, the polymer could function as a binder in battery electrodes, providing mechanical integrity and adhesion to the current collector. The good thermal stability often associated with pyrazole-containing polymers would be advantageous for the durability and safety of energy storage systems researchgate.net. Research into nanocomposites has also shown that incorporating high-dielectric nanoparticles into a polymer matrix can significantly improve energy storage properties by enhancing both dielectric permittivity and breakdown strength researchgate.net. A similar approach could be applied to composites made with poly(this compound) to develop high-performance dielectric materials for capacitors.

Spectroscopic and Advanced Analytical Characterization of 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1,3-diisopropyl-5-vinyl-1H-pyrazole, ¹H and ¹³C NMR provide detailed information about its connectivity, regiochemistry, and the spatial arrangement of its substituents.

Elucidation of Molecular Structure and Regiochemistry

The substitution pattern of the pyrazole (B372694) ring is definitively confirmed using NMR. The presence of a single proton signal in the aromatic region of the ¹H NMR spectrum, corresponding to the H-4 proton of the pyrazole ring, establishes the 1,3,5-trisubstituted pattern. The chemical shift of this proton is influenced by the electronic effects of the adjacent isopropyl and vinyl groups.

In ¹³C NMR, the number of signals and their chemical shifts confirm the presence of all carbon atoms, including the three distinct carbons of the pyrazole ring, the two carbons of the vinyl group, and the carbons of the two non-equivalent isopropyl groups attached to N-1 and C-3. gsu.edu The regiochemistry is further supported by long-range heteronuclear correlation experiments (like HMBC), which would show correlations between the N-1 isopropyl protons and the C-5 and H-4 positions, and between the C-3 isopropyl protons and the H-4 position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3 | - | ~155-160 |

| Pyrazole C4 | ~6.0-6.2 | ~105-110 |

| Pyrazole C5 | - | ~140-145 |

| Vinyl CH | ~6.5-6.8 (dd) | ~128-132 |

| Vinyl CH₂ | ~5.2-5.8 (dd) | ~115-120 |

| N1-CH(CH₃)₂ | ~4.5-5.0 (septet) | ~50-55 |

| N1-CH(CH₃)₂ | ~1.4-1.6 (d) | ~22-24 |

| C3-CH(CH₃)₂ | ~3.0-3.5 (septet) | ~28-32 |

Note: Predicted values are based on data for analogous pyrazole structures. nih.govchemicalbook.com dd = doublet of doublets, d = doublet, septet = septet.

Conformational Analysis of the Vinyl Group and Alkyl Substituents in Vinylpyrazoles

The orientation of the vinyl and isopropyl groups relative to the pyrazole ring can be investigated using NMR, particularly through Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants. nih.gov For vinylpyrazoles, the conformation of the vinyl group is influenced by the steric hindrance of adjacent substituents. mdpi.comnih.gov In this compound, the bulky isopropyl group at the C-3 position and the N-1 isopropyl group will likely force the vinyl group into a preferred, sterically less hindered conformation.

Studies on other 1-vinylpyrazoles have shown that substituents on the pyrazole ring affect the conformation of the vinyl group. mdpi.com For instance, 1-vinylpyrazoles lacking a substituent at the C-5 position exist as a mixture of conformers, whereas those with a C-5 substituent often adopt a predominant conformation. mdpi.comnih.gov The analysis of through-space correlations in 2D NOESY spectra between the vinyl protons and the pyrazole ring or isopropyl group protons can reveal the dominant rotamer in solution. rsc.org

Dynamic NMR Studies of Restricted Rotations and Inversions

Dynamic processes, such as the restricted rotation around single bonds, can be studied using variable-temperature NMR experiments. copernicus.orgnanalysis.com In this compound, potential rotational barriers exist for:

The C(3)-CH(CH₃)₂ bond.

The N(1)-CH(CH₃)₂ bond.

The C(5)-CH=CH₂ bond.

At room temperature, if the rotation around these bonds is fast on the NMR timescale, time-averaged signals are observed. youtube.com However, by lowering the temperature, the rotation can be slowed, leading to the decoalescence of signals and allowing for the observation of distinct signals for previously equivalent protons or carbons. copernicus.org For example, the two methyl groups of an isopropyl substituent might become magnetically non-equivalent at low temperatures if the rotation around the pyrazole-isopropyl bond is hindered. From the coalescence temperature and the frequency difference of the signals, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the molecule's flexibility. nanalysis.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. neliti.com For this compound (molecular formula C₁₁H₁₈N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure:

Loss of a methyl group ([M-15]⁺): A common fragmentation for isopropyl-substituted compounds, leading to a stable secondary carbocation.

Loss of an isopropyl group ([M-43]⁺): Cleavage of the isopropyl group from either the C-3 or N-1 position.

Loss of a vinyl group ([M-27]⁺): Cleavage of the vinyl substituent from the C-5 position.

Ring Cleavage: Pyrazole rings can undergo characteristic ring-opening fragmentation pathways, often involving the loss of N₂ or HCN. mdpi.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 178 | [C₁₁H₁₈N₂]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 151 | [M - C₂H₃]⁺ (Loss of vinyl) |

| 135 | [M - C₃H₇]⁺ (Loss of isopropyl) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org The spectra of this compound would exhibit absorption bands corresponding to its pyrazole core, isopropyl substituents, and vinyl group.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3150 | C-H Stretch | Pyrazole ring and Vinyl C-H |

| 2850-3000 | C-H Stretch | Isopropyl (Alkyl) |

| ~1640 | C=C Stretch | Vinyl group |

| 1500-1580 | C=N and C=C Stretch | Pyrazole ring skeletal vibrations |

| 1365-1385 | C-H Bend | Isopropyl (characteristic doublet) |

The presence of a sharp band around 1640 cm⁻¹ for the vinyl C=C stretch and strong bands in the 2850-3000 cm⁻¹ region for the sp³ C-H stretches of the isopropyl groups would be key identifiers. researchgate.net The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals characteristic of the entire molecular structure. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination of Pyrazole Derivatives

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.govacs.org While no published crystal structure for this compound is currently available, analysis of related pyrazole derivatives provides insight into what such a study would reveal.

A crystal structure would confirm:

The planarity of the pyrazole ring.

The precise bond lengths and angles of the entire molecule, revealing any strain imposed by the bulky isopropyl groups.

The solid-state conformation of the vinyl and isopropyl substituents relative to the pyrazole ring.

The crystal packing arrangement, showing how molecules interact with each other in the crystal lattice through van der Waals forces.

For many N-unsubstituted pyrazoles, X-ray crystallography reveals extensive hydrogen-bonding networks (forming dimers, trimers, or tetramers) that dictate the supramolecular structure. nih.govacs.org However, as this compound is N-substituted, it lacks the N-H donor for such hydrogen bonding. Its crystal packing would therefore be governed primarily by steric effects and weaker intermolecular forces.

Computational Chemistry and Theoretical Studies on 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it suitable for studying the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net DFT calculations can elucidate various aspects of the electronic structure, spectroscopic properties, and reaction mechanisms of these compounds. researchgate.netaip.org

Electronic Structure and Bonding Analysis of Pyrazole Derivatives

DFT calculations are instrumental in understanding the electronic structure and bonding within pyrazole derivatives. researchgate.net These calculations can determine key parameters such as molecular orbital energies (HOMO and LUMO), which are crucial for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of DFT is the prediction of various spectroscopic properties, which can then be correlated with experimental data for structural confirmation. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) can aid in the assignment of experimental bands to specific vibrational modes of the molecule. researchgate.net Discrepancies between calculated and experimental frequencies, for instance, the downshift of an N-H stretching frequency, can suggest the presence of intermolecular interactions like hydrogen bonding. researchgate.net

Similarly, DFT can be used to calculate UV-Vis absorption spectra by determining the electronic transition energies and oscillator strengths. ufrj.br Time-dependent DFT (TD-DFT) is a common approach for this purpose. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing another layer of verification for the molecular structure. mdpi.com

| Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT/B3LYP) |

|---|---|---|

| N-H Stretch | 3450 | 3480 |

| C=N Stretch | 1620 | 1615 |

| C-H Stretch (Aromatic) | 3050 | 3065 |

| C-H Bend (Aromatic) | 850 | 845 |

Reaction Mechanism Elucidation and Transition State Analysis for Pyrazole Synthesis and Reactivity

Computational studies are pivotal in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazoles. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. rsc.org The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. rsc.org

For instance, the synthesis of pyrazoles often involves cyclocondensation or cycloaddition reactions. organic-chemistry.orgmdpi.com DFT can be employed to study the regioselectivity of these reactions, explaining why one isomer is formed preferentially over another. organic-chemistry.org Mechanistic studies have explored various routes, including those involving metal catalysts, and have shed light on the role of the catalyst in facilitating the reaction. rsc.orgacs.org

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions. nih.govresearchgate.net

Conformational Dynamics and Flexibility of the Compound

MD simulations are particularly useful for studying the conformational dynamics and flexibility of molecules like 1,3-diisopropyl-5-vinyl-1H-pyrazole. eurasianjournals.com The isopropyl and vinyl groups attached to the pyrazole core can rotate, leading to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them. researchgate.net Understanding the flexibility of the molecule is important as it can influence its ability to interact with other molecules, such as biological targets. nih.gov The stability of the compound in different environments, for example in an aqueous solution, can also be assessed through MD simulations. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone techniques in computational chemistry, providing predictions of molecular structures and their interactions with other molecules, such as biological receptors or catalysts. eurasianjournals.com These methods are instrumental in rational drug design and materials science. nih.gov

The unique structural features of this compound—namely the bulky isopropyl groups and the reactive vinyl moiety—suggest its potential as a ligand in catalytic systems or as a building block in supramolecular assemblies. rsc.org Molecular modeling can predict how this molecule recognizes and binds to metal centers or other organic molecules.

In Catalytic Systems:

The nitrogen atoms of the pyrazole ring can coordinate with transition metals, making it a potential ligand in catalysis. Docking studies can simulate the interaction of this compound with various metal catalysts. These simulations would predict the geometry of the resulting complex, the binding affinity, and the electronic effects of the ligand on the metal center. The bulky isopropyl groups at the 1 and 3 positions would likely create a specific steric environment around a coordinated metal, potentially influencing the selectivity of a catalytic reaction. The vinyl group at the 5-position could either be a site for further functionalization or participate directly in catalytic cycles.

Hypothetical docking studies could be performed to assess the binding of this compound to a catalytic metal center, such as Palladium(II). The results would likely be presented in a table format, as shown below, detailing the predicted binding energy and key interactions.

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues/Atoms | N2 of Pyrazole with Pd(II) |

| Predicted Bond Length (N2-Pd) | 2.1 Å |

In Supramolecular Assemblies:

The non-covalent interactions of this compound, such as hydrogen bonding (if a suitable partner is present) and π-π stacking involving the pyrazole ring, can be modeled to predict its behavior in supramolecular structures. The vinyl group could also participate in photo-responsive assemblies. mdpi.com Molecular dynamics simulations, a form of molecular modeling, can show how multiple molecules of this compound might self-assemble or interact with host molecules like cyclodextrins. mdpi.com

A hypothetical study might explore the interaction of this compound with a β-cyclodextrin cavity. The predicted binding mode and energy would indicate the stability of such a host-guest complex.

| Parameter | Predicted Value/Observation |

|---|---|

| Binding Free Energy (ΔG, kcal/mol) | -5.2 |

| Predicted Binding Mode | Vinyl group oriented towards the primary face of the cyclodextrin (B1172386) |

| Key Intermolecular Interactions | Van der Waals forces between the isopropyl groups and the hydrophobic cyclodextrin cavity |

Development of Computational Models and Machine Learning Approaches for Pyrazole Derivatives

The development of computational models, particularly those based on machine learning, is a burgeoning field in chemical research. novartis.comarxiv.orgnih.gov For pyrazole derivatives, these models can predict a wide range of properties, from biological activity to physical characteristics, based on their molecular structure.

Quantitative Structure-Activity Relationship (QSAR) is a common machine learning approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its potential efficacy as, for instance, an inhibitor of a particular enzyme, based on descriptors calculated from its 3D structure.

The process would involve:

Data Collection: Gathering a dataset of pyrazole derivatives with known activities.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound, such as molecular weight, logP, and various topological and electronic indices.

Model Training: Using machine learning algorithms like multiple linear regression, support vector machines, or neural networks to build a model that correlates the descriptors with the activity. eurasianjournals.comnih.gov

Model Validation: Testing the model's predictive power on a set of compounds not used in the training.

A hypothetical set of molecular descriptors for this compound that would be used in such a model is presented below.

| Descriptor | Hypothetical Calculated Value |

|---|---|

| Molecular Weight | 192.30 |

| LogP (Octanol-Water Partition Coefficient) | 3.2 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

| Number of Rotatable Bonds | 3 |

| HOMO (Highest Occupied Molecular Orbital) Energy | -6.5 eV |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.8 eV |

These descriptors, along with those from a larger dataset of pyrazoles, would enable a machine learning model to predict various properties of this compound, accelerating its potential discovery and application in various fields. Future work in this area will likely focus on developing more accurate and generalizable models for a wider range of pyrazole derivatives. eurasianjournals.com

Future Research Directions and Unexplored Avenues for 1,3 Diisopropyl 5 Vinyl 1h Pyrazole

Novel Synthetic Pathways and Sustainable Methodologies

The development of green and efficient synthetic routes is a cornerstone of modern chemistry. mdpi.com Future research could significantly improve the synthesis of 1,3-diisopropyl-5-vinyl-1H-pyrazole by moving beyond traditional batch methods, which often require harsh conditions and generate substantial waste. researchgate.netmdpi.com

Biocatalysis: The application of enzymes in synthetic chemistry offers a green alternative to conventional methods. While biocatalytic routes to this compound are currently unexplored, research on related heterocyclic compounds demonstrates clear potential. For instance, lipase (B570770) enzymes have been successfully used to catalyze the four-component condensation reaction to produce pyranopyrazole derivatives with remarkable yields at mild temperatures (30 °C). rsc.org Another study utilized a novel biocatalyst derived from chicken feather biomass to facilitate the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles under ambient, solvent-free conditions. researchgate.net These examples suggest that future work could focus on identifying or engineering enzymes capable of catalyzing the condensation of a suitably substituted diketone or vinyl ketone with an isopropylhydrazine derivative. This approach could offer high selectivity and reduce the environmental impact of the synthesis.

Flow Chemistry: Flow chemistry has emerged as a powerful technology for synthesizing pyrazole (B372694) scaffolds, offering enhanced safety, scalability, and efficiency compared to batch processes. mdpi.comnih.gov Continuous-flow setups allow for precise control over reaction parameters, which can lead to higher yields and purities. nih.gov For example, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones, first forming an enaminone intermediate, followed by condensation with hydrazine (B178648). mdpi.com Another flow-based method transformed a potentially hazardous diazotization step into a safe and manageable process for synthesizing 3,5-diamino-1H-pyrazole on a large scale. researchgate.net Applying this technology to this compound could involve the continuous reaction of a diketone precursor with hydrazine in a heated microreactor, potentially integrating purification steps online.

| Methodology | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Condensation of a 1,3-diketone with hydrazine. wikipedia.org | wikipedia.org |

| Flow Chemistry | Improved safety, scalability, faster reaction times, higher yields. mdpi.com | Continuous reaction of precursors in a microreactor system for safer, scalable production. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. researchgate.netrsc.org | Enzyme-mediated condensation to form the pyrazole ring. researchgate.netrsc.org | researchgate.netrsc.org |

Expanded Reactivity Profile and New Transformations

The vinyl and pyrazole moieties of the target compound offer dual points for chemical modification, opening avenues for creating complex molecular architectures.

As a Ligand: Pyrazole derivatives are well-established as effective ligands in transition-metal catalysis due to their versatile coordination modes. nih.gov The specific structure of this compound makes it an intriguing candidate for a chiral ligand. The two nitrogen atoms can chelate to a metal center, while the bulky isopropyl groups could create a defined chiral pocket around the metal, influencing the stereochemical outcome of a reaction. Although C2-symmetric ligands have long been dominant in asymmetric catalysis, non-symmetrical ligands have recently proven highly effective. nih.gov The vinyl group could be used to anchor the ligand to a solid support or to introduce additional chiral elements. Future research could explore the synthesis of chiral derivatives of this compound and their application in asymmetric reactions such as hydrogenation or allylic substitution. nih.gov

As a Substrate: The vinyl group is a key functional handle for asymmetric transformations. Future work could explore the enantioselective functionalization of the double bond. For example, asymmetric dihydroxylation or epoxidation of the vinyl group would lead to chiral diol or epoxide derivatives, which are valuable building blocks for pharmaceuticals and other fine chemicals. Furthermore, the electron-rich nature of the vinylpyrazole could be exploited in rhodium-catalyzed C-H activation reactions to couple the vinyl group with alkynes, a reaction shown to be effective for other 1-vinylpyrazoles. mdpi.com Exploring the asymmetric variants of these reactions could yield novel, highly functionalized chiral pyrazole derivatives.

Advanced Polymeric Materials with Tunable Properties

The presence of a polymerizable vinyl group is one of the most promising features of this compound. Vinylpyrazoles are known to undergo polymerization, often via free-radical initiation, to yield high molecular weight polymers. mdpi.comnih.gov The rate and extent of polymerization are influenced by the substituents on the pyrazole ring. mdpi.comnih.gov

Future research should focus on the controlled polymerization of this compound to produce novel polymers. The bulky isopropyl groups are expected to influence the polymer's properties, potentially increasing its solubility, thermal stability, and processability compared to less substituted polypyrazoles. By analogy with other conductive polymers like polypyrrole, the resulting poly(this compound) could exhibit interesting electronic and optical properties. mdpi.com Research into copolymers, for instance with N-vinylpyrrolidone, could also yield materials with tunable properties for specific applications, similar to work done with poly(5-vinyl-tetrazole). mdpi.com These materials could find use in fields such as biomedical devices, sensors, or as functional coatings. mdpi.comresearchgate.net

| Potential Property | Rationale / Comparison | Potential Application | Reference |

|---|---|---|---|

| Enhanced Solubility | Bulky alkyl groups can disrupt polymer chain packing. | Improved processability for films and coatings. | mdpi.com |

| High Thermal Stability | Rigid pyrazole backbone. | High-performance materials, electronics. | physicsjournal.net |

| Conductivity | Conjugated π-system of the pyrazole rings (analogy to polypyrrole). mdpi.com | Sensors, antistatic coatings, organic electronics. | mdpi.comresearchgate.net |

| Biocompatibility | Many nitrogen heterocycles are biocompatible. researchgate.net | Drug delivery systems, tissue engineering scaffolds. | researchgate.net |

Integration with Emerging Chemical Technologies (e.g., Photocatalysis, Electrochemistry)

Emerging technologies like photocatalysis and electrochemistry offer novel, sustainable ways to perform chemical reactions. nih.gov These methods could be applied to both the synthesis and transformation of this compound.

Photocatalysis: Visible-light photocatalysis has been used to synthesize various pyrazole derivatives under mild, metal-free conditions. nih.govresearchgate.net One approach involves a [3+2] cycloaddition/deformylation sequence using an organic dye as the photocatalyst. researchgate.net Future studies could adapt such methods for the synthesis of the target molecule, potentially offering a greener route. Additionally, the compound itself could be a substrate in photocatalytic reactions. For example, a photocatalytic three-component reaction has been developed to synthesize bromo-substituted pyrazoles from enaminones, hydrazines, and CBr4. nih.gov Similar strategies could be envisioned to further functionalize the this compound ring.

Electrochemistry: Electrochemical methods provide an alternative green strategy, using electrons as traceless reagents to drive reactions. nih.gov Electrochemical C-H azolation has been demonstrated for coupling arenes with pyrazoles in a microflow reactor, showcasing a method that avoids external oxidants and metal catalysts. nih.gov The electrochemical reduction of N-vinylazoles has also been reported. acs.org Future work could investigate the electrochemical behavior of this compound, exploring its potential for electrosynthesis or as a monomer for electropolymerization to create functional polymer films directly on electrode surfaces.

Q & A

Q. What are the common synthetic routes for 1,3-Diisopropyl-5-vinyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation or Claisen-Schmidt reactions. For example, cyclocondensation of β-diketones or enol ethers with hydrazines is widely used. In analogous compounds, ethyl acetoacetate and phenylhydrazine were cyclized under basic conditions to form pyrazole cores, followed by functionalization (e.g., vinylation via Heck coupling) . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for vinyl group introduction.

- Temperature control : Excessive heat may lead to side reactions (e.g., isomerization of the vinyl group).

Table 1 : Comparison of synthetic methods for pyrazole derivatives

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, hydrazines | 60-75 | |

| Suzuki coupling | Halogenated pyrazole, boronic acids | 45-80 |

Q. How is the structural characterization of this compound performed?

A multi-technique approach is essential:

- X-ray crystallography : Resolves 3D molecular geometry. SHELXL () is recommended for refining structures, especially for handling disorder in bulky isopropyl groups .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substitution patterns (e.g., vinyl proton coupling constants at δ 5.5–6.5 ppm).

- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound derivatives?

AutoDock Vina ( ) is optimal for virtual screening due to its speed and accuracy:

- Ligand preparation : Optimize the vinyl group’s conformation using DFT (e.g., B3LYP/6-31G*).

- Target selection : Prioritize receptors with hydrophobic pockets (e.g., cyclooxygenase-2) to accommodate isopropyl and vinyl substituents.

- Scoring function : Analyze binding energies (ΔG) and hydrogen-bond interactions. Studies on similar pyrazoles achieved RMSD values <2.0 Å compared to crystallographic data .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in bulky groups : The isopropyl and vinyl moieties may exhibit rotational disorder. SHELXL’s PART instruction partitions electron density for precise modeling .

- Thermal motion : High displacement parameters (ADPs) are mitigated by refining anisotropic parameters.

- Twinned crystals : Use the TWIN command in SHELXL to deconvolute overlapping reflections .

Q. How do contradictory data in reaction yields arise, and what statistical methods validate reproducibility?

Discrepancies often stem from:

- Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) alters reported yields.

- Catalyst deactivation : Trace oxygen or moisture in Pd-catalyzed reactions reduces efficiency.

- Statistical validation : Apply ANOVA to compare batch replicates or use QbD (Quality by Design) principles to identify critical process parameters .

Q. What role does the vinyl group play in modulating electronic properties and reactivity?

The vinyl group:

- Enhances π-conjugation : Lowers LUMO energy, facilitating nucleophilic attacks (e.g., Michael additions).

- Influences regioselectivity : Electron-withdrawing effects direct electrophilic substitution to the pyrazole’s 4-position.

- Enables post-functionalization : Undergoes Diels-Alder reactions or polymerization for polymer-supported catalysts .

Q. Methodological Recommendations

- Synthesis : Optimize Claisen-Schmidt reactions with microwave assistance to reduce side products.

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions.

- Docking : Validate AutoDock Vina results with molecular dynamics (MD) simulations to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.